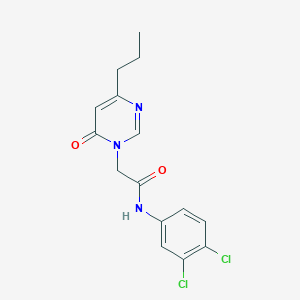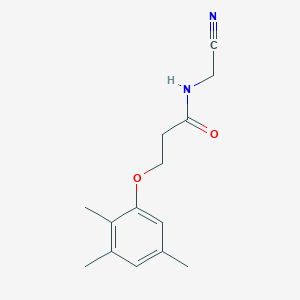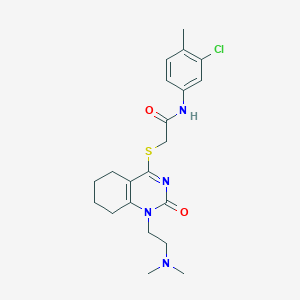![molecular formula C21H19FN2O6S B2735756 N-[2-(4-chlorobenzoyl)-3-(piperidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide CAS No. 1251681-22-7](/img/structure/B2735756.png)
N-[2-(4-chlorobenzoyl)-3-(piperidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(4-chlorobenzoyl)-3-(piperidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide is a useful research compound. Its molecular formula is C21H19FN2O6S and its molecular weight is 446.45. The purity is usually 95%.
BenchChem offers high-quality N-[2-(4-chlorobenzoyl)-3-(piperidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(4-chlorobenzoyl)-3-(piperidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Transporter-Mediated Renal and Hepatic Excretion
One study identified the metabolites of a similar compound, focusing on its excretion mechanisms. This research is significant for understanding how related compounds are metabolized and excreted in humans, contributing to the design of drugs with optimized pharmacokinetic profiles. The study highlighted the roles of various human organic cation and anion transporters in the renal and hepatic excretion of the metabolites (Umehara et al., 2009).
Antimicrobial Activity
Another research focus is the synthesis of novel compounds with piperidinyl and tetrahydroisoquinoline structures for antimicrobial applications. These studies involve the creation and testing of compounds for their effectiveness against a range of microbial pathogens, highlighting the potential for developing new antimicrobial agents (Zaki et al., 2019); (Mehta et al., 2019).
Insecticidal Activity
Research into the insecticidal activity of pyridine derivatives, which share structural features with the compound of interest, has shown promising results against agricultural pests. This opens up potential applications in developing new pesticides with specific mechanisms of action (Bakhite et al., 2014).
Molecular Structure Analysis
The detailed molecular structure analysis of related compounds provides insights into their chemical properties and potential biological interactions. Such studies are foundational for rational drug design, allowing for the optimization of therapeutic effects and minimization of side effects (Kido et al., 1994).
Therapeutic Utility in Sleep Disorders
Research into novel histamine H3 receptor inverse agonists, including compounds with structural similarities to the one , has demonstrated potential therapeutic utility in treating sleep disorders. These studies highlight the possibility of developing new treatments based on modulating neurotransmitter systems (Nirogi et al., 2019).
properties
IUPAC Name |
methyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O6S/c1-29-21(26)14-2-5-16(6-3-14)24-13-19(20(25)23-8-10-30-11-9-23)31(27,28)18-7-4-15(22)12-17(18)24/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJCKTBOQVMTFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorobenzoyl)-3-(piperidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,8R)-2,2-Difluorospiro[2.5]octane-8-carboxylic acid](/img/structure/B2735676.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2735678.png)
![N-(3-chloro-2-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2735679.png)


![N-(3-methoxybenzyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2735682.png)
![5-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2735683.png)
![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2735684.png)
![8-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2735685.png)
![methyl 4-(2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2735688.png)


